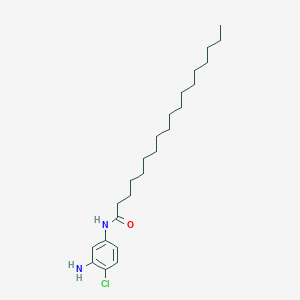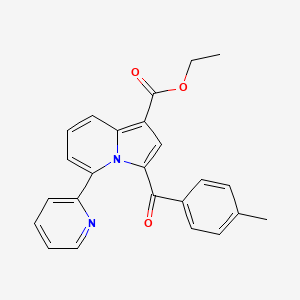
2,3,4,5-Tetramethylhexa-2,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetramethylhexa-2,4-diene is an organic compound with the molecular formula C10H18. It is a type of diene, which means it contains two double bonds. This compound is characterized by its four methyl groups attached to the hexadiene backbone, making it a highly substituted diene. The presence of these methyl groups influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetramethylhexa-2,4-diene can be achieved through various methods. One common approach involves the alkylation of a suitable diene precursor with methylating agents. For instance, starting from 2,4-hexadiene, methyl groups can be introduced at the 2, 3, 4, and 5 positions using reagents such as methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the selective methylation of the diene precursor. The reaction conditions typically include elevated temperatures and pressures to optimize the reaction rate and product formation.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetramethylhexa-2,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the double bonds can yield saturated hydrocarbons.
Substitution: The methyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation.
Substitution: Halogenating agents like bromine can be used to introduce halogen atoms into the molecule.
Major Products
Oxidation: Epoxides or alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,3,4,5-Tetramethylhexa-2,4-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions to understand the specificity and mechanism of enzymes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetramethylhexa-2,4-diene involves its interaction with various molecular targets. The double bonds in the compound can participate in reactions with electrophiles, leading to the formation of new chemical bonds. The methyl groups can influence the reactivity and stability of the intermediates formed during these reactions. The pathways involved typically include electrophilic addition and substitution reactions, which are facilitated by the electron-rich nature of the diene.
Comparison with Similar Compounds
Similar Compounds
1,3-Hexadiene: A less substituted diene with two double bonds separated by a single carbon atom.
1,5-Hexadiene: An isolated diene with two double bonds separated by three carbon atoms.
2,4-Hexadiene: A conjugated diene similar to 2,3,4,5-Tetramethylhexa-2,4-diene but with fewer methyl groups.
Uniqueness
This compound is unique due to its high degree of methyl substitution, which affects its chemical properties and reactivity
Properties
CAS No. |
1114-06-3 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
2,3,4,5-tetramethylhexa-2,4-diene |
InChI |
InChI=1S/C10H18/c1-7(2)9(5)10(6)8(3)4/h1-6H3 |
InChI Key |
OXAOLOBMDYZLOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)C(=C(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B11938282.png)




![N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11938316.png)
![N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B11938322.png)
![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide](/img/structure/B11938326.png)

![5-Azatricyclo[6.3.1.04,9]dodeca-2,8(12),10-trien-6-one](/img/structure/B11938334.png)
![2-[3-Hydroxy-2-[2-(naphthalen-2-ylmethylsulfonyl)acetyl]imino-1,3-thiazol-4-yl]acetic acid](/img/structure/B11938339.png)


